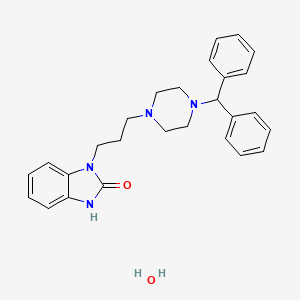
Oxatomide monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxatomide monohydrate is an antihistamine compound belonging to the diphenylmethylpiperazine family. It is primarily used for the treatment and prevention of allergic symptoms such as rhinitis, conjunctivitis, urticaria, and other conditions responsive to antihistamines . Oxatomide was discovered at Janssen Pharmaceutica in 1975 and has been marketed under various brand names, including Tinset .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxatomide involves several key steps:
Reaction of 2-Benzimidazolinone with Isopropenyl Acetate: This reaction leads to the formation of a singly protected imidazolone derivative.
Alkylation with 3-Chloro-1-bromopropane: The protected imidazolone derivative is then alkylated with 3-chloro-1-bromopropane to afford a functionalized derivative.
Alkylation of Monobenzhydryl Derivative of Piperazine: The final step involves the alkylation of the monobenzhydryl derivative of piperazine with the functionalized derivative, followed by hydrolytic removal of the protecting group to yield oxatomide.
Industrial Production Methods
Industrial production of oxatomide typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxatomide undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process, where functional groups are replaced.
Hydrolysis: Removal of protecting groups during synthesis.
Common Reagents and Conditions
Isopropenyl Acetate: Used in the initial protection step.
3-Chloro-1-bromopropane: Used for alkylation.
Monobenzhydryl Derivative of Piperazine: Used in the final alkylation step.
Major Products Formed
The major product formed from these reactions is oxatomide itself, with intermediate compounds formed during the synthesis process.
Scientific Research Applications
Oxatomide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antihistamine synthesis and reactions.
Biology: Investigated for its effects on histamine release and mast cell stabilization.
Industry: Employed in the development of new antihistamine drugs and formulations.
Mechanism of Action
Oxatomide exerts its effects primarily through antagonism of the H1 histamine receptor. This prevents histamine from binding to its receptor, thereby inhibiting the allergic response. Additionally, oxatomide has been shown to inhibit mast cell degranulation, further reducing the release of histamine and other mediators of allergic reactions .
Comparison with Similar Compounds
Similar Compounds
Cinnarizine: Another H1 histamine receptor antagonist with similar antihistamine activity.
Hydroxyzine: Shares antiserotonergic activity with oxatomide.
Sodium Cromoglycate: Although not a direct antihistamine, it also inhibits mast cell degranulation.
Uniqueness of Oxatomide
Oxatomide is unique in its dual action as both an H1 histamine receptor antagonist and an inhibitor of mast cell degranulation. This dual mechanism makes it particularly effective in treating allergic conditions that are unresponsive to other antihistamines .
Properties
CAS No. |
144671-97-6 |
|---|---|
Molecular Formula |
C27H32N4O2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one;hydrate |
InChI |
InChI=1S/C27H30N4O.H2O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23;/h1-8,10-15,26H,9,16-21H2,(H,28,32);1H2 |
InChI Key |
WUVRHFANMRXNRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















